molecular formula C18H19N3O3 B14671870 Ethyl 4-(benzyloxy)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 37801-68-6

Ethyl 4-(benzyloxy)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B14671870
CAS No.: 37801-68-6
M. Wt: 325.4 g/mol
InChI Key: TUGZZMYUDBCKQH-UHFFFAOYSA-N
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Description

Ethyl 4-(benzyloxy)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(benzyloxy)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate typically involves the reaction of 5-aminopyrazoles with diethyl ethoxymethylidene-malonate. The intermediate 4-hydroxypyrazolopyridines formed in this process are then converted into 4-chloro derivatives by the action of phosphorus oxychloride (POCl3) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(benzyloxy)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents to remove oxygen or add hydrogen atoms.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of ethyl 4-(benzyloxy)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. These compounds are known to inhibit various enzymes and receptors, leading to their biological effects. For example, they may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(benzyloxy)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses .

Properties

CAS No.

37801-68-6

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

ethyl 1-ethyl-4-phenylmethoxypyrazolo[3,4-b]pyridine-5-carboxylate

InChI

InChI=1S/C18H19N3O3/c1-3-21-17-14(11-20-21)16(15(10-19-17)18(22)23-4-2)24-12-13-8-6-5-7-9-13/h5-11H,3-4,12H2,1-2H3

InChI Key

TUGZZMYUDBCKQH-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NC=C(C(=C2C=N1)OCC3=CC=CC=C3)C(=O)OCC

Origin of Product

United States

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